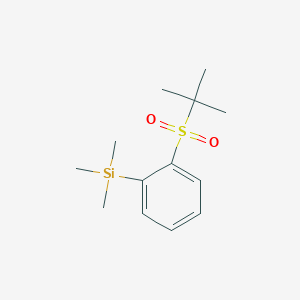![molecular formula C32H25NO4 B14298291 1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] CAS No. 112123-06-5](/img/structure/B14298291.png)
1,1'-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and medicinal chemistry. This particular compound features a carbazole core with two methoxyphenylprop-2-en-1-one groups attached at the 3 and 6 positions, making it a unique and potentially useful molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] typically involves the following steps:
Starting Materials: The synthesis begins with 9H-carbazole and 4-methoxybenzaldehyde.
Condensation Reaction: The 9H-carbazole undergoes a condensation reaction with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3,6-diformyl-9H-carbazole.
Knoevenagel Condensation: The intermediate is then subjected to a Knoevenagel condensation reaction with 4-methoxybenzaldehyde in the presence of a catalyst such as piperidine. This step results in the formation of the final product, 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one].
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反应分析
Types of Reactions
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Photonics: Employed in the development of photonic devices such as lasers and optical sensors.
Medicinal Chemistry: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.
作用机制
The mechanism of action of 1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] depends on its specific application:
Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.
Medicinal Chemistry: Interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 1,1’-(9-Ethyl-9H-carbazole-3,6-diyl)bis[4-(1-piperidinyl)-1-butanone]
- 9H-Carbazole, 1-bromo-3,6-bis(1,1-dimethylethyl)-
- 4,4′-Bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl
Uniqueness
1,1’-(9H-Carbazole-3,6-diyl)bis[3-(4-methoxyphenyl)prop-2-en-1-one] is unique due to its specific structural features, which confer distinct electronic and photonic properties. Its methoxyphenyl groups enhance its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
112123-06-5 |
|---|---|
分子式 |
C32H25NO4 |
分子量 |
487.5 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1-[6-[3-(4-methoxyphenyl)prop-2-enoyl]-9H-carbazol-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C32H25NO4/c1-36-25-11-3-21(4-12-25)7-17-31(34)23-9-15-29-27(19-23)28-20-24(10-16-30(28)33-29)32(35)18-8-22-5-13-26(37-2)14-6-22/h3-20,33H,1-2H3 |
InChI 键 |
VWHAITGLRFYJLK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C(=O)C=CC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


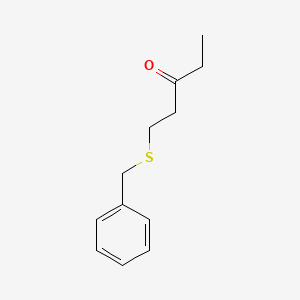

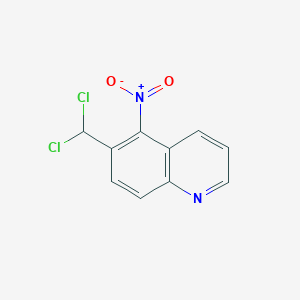
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
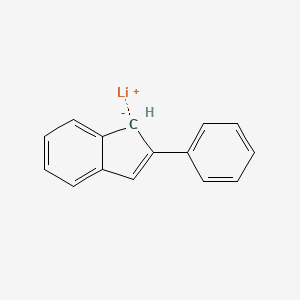
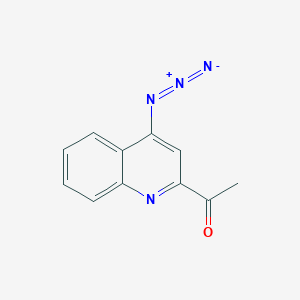
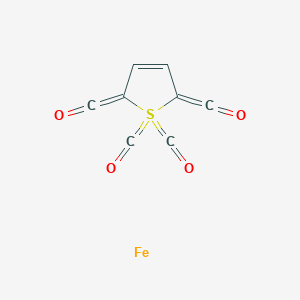
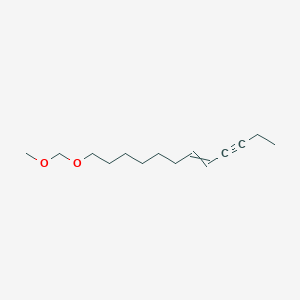
![4-Hydrazinyl-3-(4-methylphenyl)[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B14298262.png)
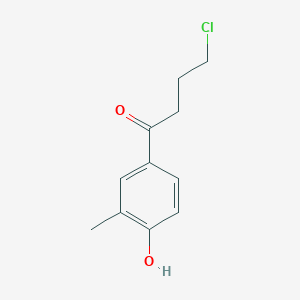
![2-{[(Benzyloxy)carbonyl]amino}pent-2-enedioic acid](/img/structure/B14298270.png)
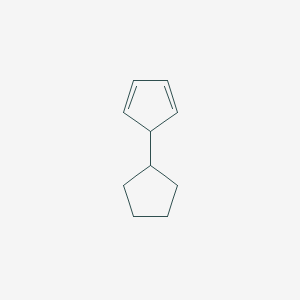
![(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanethioic S-acid](/img/structure/B14298315.png)
